1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose
Overview
Description
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is a synthetic compound . It is widely employed in the manufacture of drug delivery systems . It presents remarkable properties in enhancing the solubility and stability of therapeutic agents, thereby ameliorating their efficacy .
Molecular Structure Analysis
The molecular formula of this compound is C31H52O11 . Its molecular weight is 600.74 .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . Its melting point ranges from 167.0 to 171.0 °C . The specific rotation [a]20/D is +37.0 to +43.0 deg (C=1, CHCl3) .Scientific Research Applications
Synthesis and Chemical Behavior
- A study by Tomić et al. (2003) explored the synthesis of methyl O-pivaloyl-alpha-D-mannopyranosides, focusing on their intramolecular migrations and enzymic hydrolysis. The research highlighted the transformation of 3,6-di-O-pivaloyl derivative to its 2,6-di-O-pivaloyl analogue under neutral conditions, demonstrating the substrate's reactivity towards esterases present in rabbit serum (Tomić, Petrović, & Matanović, 2003).
Glycosylation Techniques
- Osswald et al. (2003) reported on the regioselective glycosylation of glucosamine and galactosamine derivatives using O-pivaloyl galactosyl donors. This method facilitated the synthesis of precursor structures of Thomsen-Friedenreich antigen disaccharide and lactolactosamine disaccharides, highlighting the utility of pivaloyl-protected galactopyranose in glycosylation reactions (Osswald, Lang, Friedrich-Bochnitschek, Pfrengle, & Kunz, 2003).
Glycodendrimers and Biochemical Interactions
- Research by Touaibia et al. (2007) involved the synthesis of mannosylated G(0) dendrimers with high affinities to Escherichia coli FimH, using pentaerythritol and bis-pentaerythritol scaffolds. These glycodendrimers demonstrated potent inhibitory capabilities against the binding of E. coli to erythrocytes, showcasing the potential of mannosylated dendrimers in biomedical applications (Touaibia, Wellens, Shiao, Wang, Sirois, Bouckaert, & Roy, 2007).
Future Directions
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBOJERHYNCS-AUGMSIGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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